molecular formula C13H8FIN2O2S B582174 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-55-4

5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582174
CAS No.: 1227268-55-4
M. Wt: 402.182
InChI Key: VICMOKMGSAGVPW-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains fluorine, iodine, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, such as the Pictet-Spengler reaction or other cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions. For example, it can be reduced to a phenylsulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Iodinating Agents: Iodine monochloride (ICl), N-iodosuccinimide (NIS)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Phenylsulfide derivatives.

    Coupling Products: Aryl or alkyl-substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

    Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions, particularly those involving fluorine and iodine atoms.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity through electronic effects and halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The phenylsulfonyl group further enhances its potential for diverse applications by providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICMOKMGSAGVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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